![molecular formula C14H22N2OS B6320524 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine CAS No. 1179894-18-8](/img/structure/B6320524.png)

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

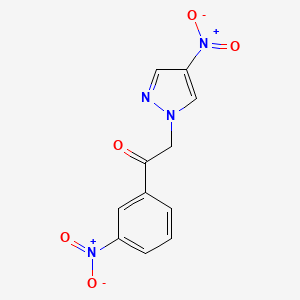

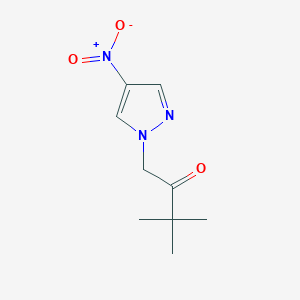

MPTP can be synthesized via the reaction between morpholine and 2-phenylthioethyl chloride in the presence of a base such as sodium hydroxide. The final product is purified through column chromatography.Molecular Structure Analysis

The molecular formula of MPTP is C14H22N2OS. Its InChI key is QZXXNGSHWPYOBV-UHFFFAOYSA-N. The structure of MPTP can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).Physical And Chemical Properties Analysis

MPTP is a colorless liquid with a molecular weight of 269.41 g/mol. Its melting point ranges from -1 to 0°C and its boiling point ranges from 226 to 227°C. MPTP is soluble in water and various organic solvents, including ethanol, chloroform, and acetone. It is stable under acidic conditions but undergoes hydrolysis at high pH. MPTP is also sensitive to light and can undergo photodecomposition.Applications De Recherche Scientifique

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has been studied for its potential use in a variety of medical applications. It has been investigated for its anti-inflammatory properties, its ability to inhibit the growth of cancer cells, and its potential as an analgesic. This compound has also been studied for its potential use in gene therapy, as it has been found to be able to bind to DNA and regulate gene expression.

Mécanisme D'action

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids. This compound is thought to act as an agonist at the mu-opioid receptor by binding to it and activating it, leading to the production of opioid-like effects.

Biochemical and Physiological Effects

This compound has been found to reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, this compound has been found to act as an analgesic in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The synthesis of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is relatively simple and can be completed in a laboratory setting. However, this compound is not approved for use in humans and thus it is not suitable for clinical trials. Additionally, due to its potential for toxicity, it should be used with caution in laboratory experiments.

Orientations Futures

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has the potential to be used in a variety of medical applications. Further research is needed to determine its efficacy and safety in humans. Additionally, further research is needed to determine its potential use in gene therapy. Additionally, further research is needed to determine its potential use in treating neurological disorders and other diseases. Finally, further research is needed to determine the optimal dosage and administration of this compound for various medical applications.

Méthodes De Synthèse

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine can be synthesized using a two-step process. The first step involves the reaction of morpholine with ethyl bromoacetate to form N-ethylmorpholine. The second step involves the reaction of N-ethylmorpholine with 2-(phenylthio)ethanol to form this compound. The synthesis of this compound is relatively simple and can be completed in a laboratory setting.

Safety and Hazards

The substance is not classified according to the CLP regulation . Precautionary statements include handling under inert gas and protecting from moisture . It should not get in eyes, on skin, or on clothing . If in eyes, rinse cautiously with water for several minutes . Store in a well-ventilated place and keep the container tightly closed . Dispose of contents/container in accordance with local/regional/national/international regulations .

Propriétés

IUPAC Name |

2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16/h1-5,15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXXNGSHWPYOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)